4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
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Overview
Description
4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which contributes to its stability and reactivity. It exhibits notable electrochemiluminescence properties, making it a valuable candidate for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a one-pot three-component reaction. This method is efficient and straightforward, allowing for the facile preparation of the compound. The reaction involves the condensation of appropriate starting materials under controlled conditions, followed by subsequent acetylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach provides a scalable and cost-effective route for large-scale production. The simplicity of the reaction conditions and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structural properties make it a valuable tool for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity has led to investigations into its use as a bioactive molecule in various biological assays.
Medicine: The compound’s structural similarity to certain pharmaceutical agents has prompted research into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects. For example, its electrochemiluminescence properties are attributed to the formation of excited states during electrochemical reactions, which emit light upon returning to the ground state .
Comparison with Similar Compounds
4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Pyrimidine derivatives: While structurally different, these compounds also possess notable biological and chemical activities.
The uniqueness of this compound lies in its specific structural arrangement and the resulting electrochemiluminescence properties, which distinguish it from other related compounds .
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-iminopyrido[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-6-12-8-3-1-2-4-13(8)9(7)11/h1-4,6,11H |
InChI Key |
KMWAQVDAPTVHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=N)N2C=C1)C#N |
Origin of Product |
United States |
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